5-bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine atoms at the 5 and 3 positions, a bromomethyl group at the 3 position, a methoxy group at the 2 position, and a methyl group at the 4 position. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine typically involves the bromination of 2-methoxy-4-methylpyridine. The process begins with the selective bromination at the 5 position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom.
Next, the bromomethyl group is introduced at the 3 position through a bromomethylation reaction. This can be achieved by reacting the intermediate compound with formaldehyde and hydrobromic acid under acidic conditions. The reaction proceeds via the formation of a bromomethyl intermediate, which then attaches to the 3 position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms and the bromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the bromomethyl group to a methyl group. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol, lithium diisopropylamide in tetrahydrofuran.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms or the bromomethyl group.
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of de-brominated or methylated derivatives.
Scientific Research Applications
5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of bioactive molecules and drug candidates.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 5-bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atoms and the bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition or activation of specific biological pathways. The methoxy and methyl groups may also contribute to the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Similar structure but lacks the methoxy and bromomethyl groups.
5-Bromo-3-methylpyridin-2-amine: Similar structure but lacks the methoxy and bromomethyl groups.
5-Bromo-3-methyl-2-pyridylamine: Similar structure but lacks the methoxy and bromomethyl groups.
Uniqueness
5-Bromo-3-(bromomethyl)-2-methoxy-4-methylpyridine is unique due to the presence of both bromine atoms, the bromomethyl group, the methoxy group, and the methyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2694733-90-7 |
---|---|
Molecular Formula |
C8H9Br2NO |
Molecular Weight |
295 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.